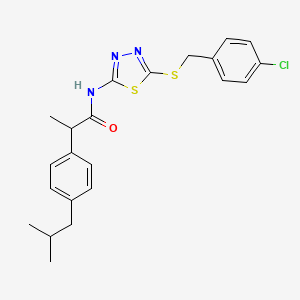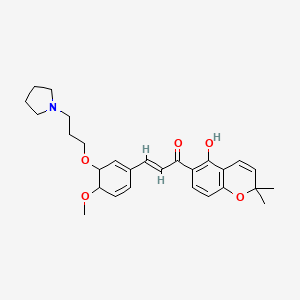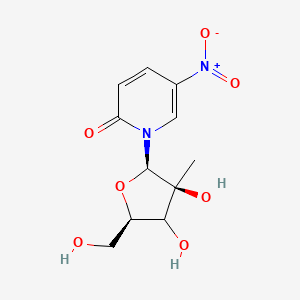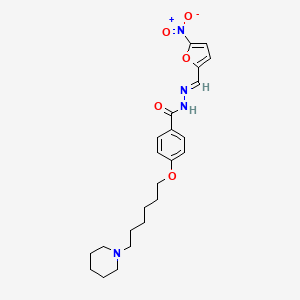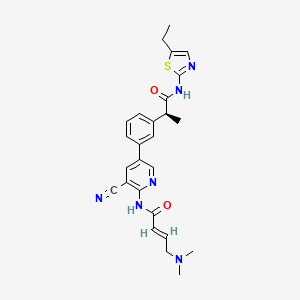
Leu-Val-Val-Tyr-Pro-Trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelopeptide-2 is a peptide originally isolated from the supernatant of porcine bone marrow cell cultures. It has the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan and a molecular formula of C41H57N7O8 . This compound is known for its ability to restore the mitogenic reactivity of human T lymphocytes inhibited by HL-60 leukemia cells or measles virus conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myelopeptide-2 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of Myelopeptide-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Myelopeptide-2 undergoes various chemical reactions,
Properties
Molecular Formula |
C41H57N7O8 |
|---|---|
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H57N7O8/c1-22(2)18-29(42)36(50)46-35(24(5)6)39(53)47-34(23(3)4)38(52)44-31(19-25-13-15-27(49)16-14-25)40(54)48-17-9-12-33(48)37(51)45-32(41(55)56)20-26-21-43-30-11-8-7-10-28(26)30/h7-8,10-11,13-16,21-24,29,31-35,43,49H,9,12,17-20,42H2,1-6H3,(H,44,52)(H,45,51)(H,46,50)(H,47,53)(H,55,56)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ITQOCODEBWMEKP-LXOXETEGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


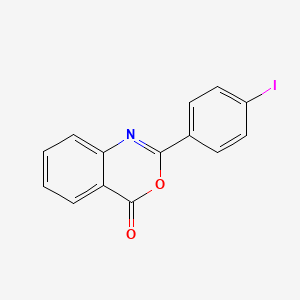
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)


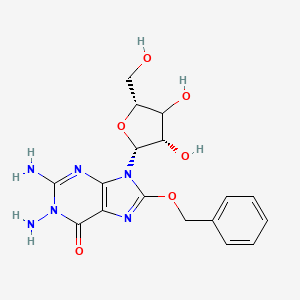
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
